molecular formula C20H18O5 B192679 Wighteone CAS No. 51225-30-0

Wighteone

Cat. No. B192679
CAS RN: 51225-30-0
M. Wt: 338.4 g/mol
InChI Key: KIMDVVKVNNSHGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Wighteone is C20H18O5 . The molar mass is 338.359 g·mol−1 . More detailed structural analysis can be obtained from specialized databases or academic research.


Physical And Chemical Properties Analysis

Wighteone is a solid compound . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., can be obtained from specialized databases or academic research.

Scientific Research Applications

  • Phytoalexin Isolation : Wighteone was first identified as a phytoalexin in fungus-inoculated or CuCl2-treated stems of Glycine wightii. It was noted that plants treated with CuCl2 accumulated wighteone and other related compounds (Lingham, Keen, & Hymowitz, 1977).

  • Antifungal Activity : The compound has been shown to have significant antifungal activity. A study on Saccharomyces cerevisiae demonstrated that wighteone has a distinct mode of action compared to commonly used antifungal compounds, with an MIC of 4 µg/ml against this yeast (Yin et al., 2005).

  • Gene Studies in Lotus japonicus : Research on Lotus japonicus revealed that wighteone production is inducible upon genistein supplementation. The study identified a novel prenyltransferase gene, LjG6DT, involved in this process (Liu et al., 2018).

  • Chemical Synthesis : There has been significant interest in the chemical synthesis of wighteone. A study focused on its regioselective synthesis using hypervalent iodine demonstrates the ongoing efforts to synthesize this compound in the laboratory (Tokuoka et al., 2006).

  • Cytotoxic Activity : Wighteone also exhibits cytotoxic activity. It has been found to have a potent anti-proliferative effect on human leukemia HL-60 cancer cell lines and HER2-positive breast cancer cells. It functions by inhibiting cell proliferation and inducing apoptosis (Cao et al., 2016).

  • Antitumor Effect in Lung Cancer : A 2021 study showed that wighteone has an antitumor effect against non-small cell lung cancer with specific EGFR mutations. It inhibits cell proliferation, suppresses EGFR signaling pathways, and induces apoptosis (Sun et al., 2021).

  • Hepatoprotective Effects : Wighteone has been evaluated for its hepatoprotective activities. It showed significant effects in reversing altered serum enzymes and preventing hepatic lesions in rat models of liver injury (Lin et al., 1996).

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMDVVKVNNSHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199239
Record name Wighteone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wighteone

CAS RN

51225-30-0
Record name Wighteone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51225-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wighteone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wighteone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WIGHTEONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
660
Citations
P Sun, Y Qu, Y Wang, J Wang, X Wang… - Journal of Cancer, 2021 - ncbi.nlm.nih.gov
… effect of wighteone on proliferation, we firstly tested a series of concentrations of wighteone in … Wighteone (Figure ​2A) had a greater inhibitory effect in Ba/F3 EGFR L858R/T790M cells …
Number of citations: 3 www.ncbi.nlm.nih.gov
T Tokuoka, K Yamashita, Y Kawamura… - Synthetic …, 2006 - Taylor & Francis
… ] of wighteone 1 has already been synthesized.Citation11 … Wighteone hydrate 2 was synthesized by oxidative … the first total synthesis of wighteone 1 and wighteone hydrate 2 from the …
Number of citations: 19 www.tandfonline.com
ZW Cao, Q Zeng, HJ Pei, LD Ren… - Oncology …, 2016 - spandidos-publications.com
… Apoptosis in the wighteone‑treated cells was also significantly higher … wighteone group was significantly lower than that in the control group. Our findings demonstrated that wighteone …
Number of citations: 17 www.spandidos-publications.com
J Liu, W Jiang, Y Xia, X Wang, G Shen… - Plant and Cell …, 2018 - academic.oup.com
… naringenin revealed that accumulation of wighteone in L. japonicus was … of wighteone is competed by genistein methylation. This study demonstrated that phytoalexin wighteone is …
Number of citations: 21 academic.oup.com
H Yin, Y Zhao, Y Zhang, H Zhang, L Xu, Z Zou… - Biotechnology …, 2006 - Springer
… The antifungal activity of the natural products of a series of plants was evaluated and wighteone, 5, … Transcriptome profiling of wighteone-treated S. cerevisiae indicated that wighteone is …
Number of citations: 14 link.springer.com
CC Lin, HY Lee, CH Chang, T Namba… - Phytotherapy …, 1996 - Wiley Online Library
… These results demonstrated that wighteone and naringenin are two active hepatoprotective … We therefore suggest that wighteone might be the major hepatoprotective principle of C. …
Number of citations: 29 onlinelibrary.wiley.com
T KINOSHITA, K ICHINOSE, C TAKAHASHI… - Chemical and …, 1990 - jstage.jst.go.jp
… in addition to three known isoflavonoids, wighteone (erythrinin B), … The isoflavone wighteone, known as an antifungal … as a phytoalexin or stress compound wighteone induced by fungus-…
Number of citations: 65 www.jstage.jst.go.jp
JL Ingham, S Tahara, JB Harborne - Zeitschrift für Naturforschung C, 1983 - degruyter.com
The constitutive isoflavones genistein, 2'-hydroxygenistein, wighteone and luteone have been isolated in varying amounts from methanolic leaf washings of eight species belonging to …
Number of citations: 78 www.degruyter.com
S Kalli, C Vallieres, J Violet, JW Sanders… - Microbiology …, 2023 - Am Soc Microbiol
… In the present study, we aimed to study in more detail the mode of antifungal action of glabridin and wighteone and potentially to highlight any differences. For this, we employed …
Number of citations: 10 journals.asm.org
S Tahara, S Nakahara, J Mizutani, JL Ingham - … of the Agricultural Chemical Society of …, 1985
Number of citations: 19

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